molecular formula C18H19N5O2 B5091183 N-(2-{[5-(3-benzyl-1,2,4-oxadiazol-5-yl)-2-pyridinyl]amino}ethyl)acetamide

N-(2-{[5-(3-benzyl-1,2,4-oxadiazol-5-yl)-2-pyridinyl]amino}ethyl)acetamide

Cat. No. B5091183
M. Wt: 337.4 g/mol
InChI Key: LFSZLVFMYMESDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-{[5-(3-benzyl-1,2,4-oxadiazol-5-yl)-2-pyridinyl]amino}ethyl)acetamide, also known as BODIPY-FL-AEA, is a fluorescent probe used in scientific research to study the endocannabinoid system. This system plays a crucial role in regulating various physiological processes, including pain, mood, appetite, and inflammation.

Mechanism of Action

N-(2-{[5-(3-benzyl-1,2,4-oxadiazol-5-yl)-2-pyridinyl]amino}ethyl)acetamideA binds to the CB1 and CB2 receptors, which are G protein-coupled receptors. When N-(2-{[5-(3-benzyl-1,2,4-oxadiazol-5-yl)-2-pyridinyl]amino}ethyl)acetamideA binds to these receptors, it activates downstream signaling pathways that regulate various physiological processes.
Biochemical and physiological effects:
N-(2-{[5-(3-benzyl-1,2,4-oxadiazol-5-yl)-2-pyridinyl]amino}ethyl)acetamideA has been shown to have various biochemical and physiological effects. It can modulate pain perception, regulate appetite, and reduce inflammation. Additionally, it has been shown to have neuroprotective effects and may be useful in treating neurological disorders such as Parkinson's disease and Alzheimer's disease.

Advantages and Limitations for Lab Experiments

The use of N-(2-{[5-(3-benzyl-1,2,4-oxadiazol-5-yl)-2-pyridinyl]amino}ethyl)acetamideA in lab experiments has several advantages. It is a highly specific probe that allows for the selective labeling of CB1 and CB2 receptors. Additionally, its fluorescent properties make it easy to track its location and movement within cells. However, there are also limitations to its use. It is not suitable for in vivo experiments due to its poor bioavailability and rapid metabolism.

Future Directions

There are several future directions for the use of N-(2-{[5-(3-benzyl-1,2,4-oxadiazol-5-yl)-2-pyridinyl]amino}ethyl)acetamideA in scientific research. One area of focus is the development of more potent and selective probes that can be used in vivo. Additionally, researchers are exploring the use of N-(2-{[5-(3-benzyl-1,2,4-oxadiazol-5-yl)-2-pyridinyl]amino}ethyl)acetamideA in the development of new drugs for the treatment of neurological disorders. Finally, the use of N-(2-{[5-(3-benzyl-1,2,4-oxadiazol-5-yl)-2-pyridinyl]amino}ethyl)acetamideA in combination with other probes and imaging techniques may provide new insights into the complex interactions between the endocannabinoid system and other physiological processes.

Synthesis Methods

N-(2-{[5-(3-benzyl-1,2,4-oxadiazol-5-yl)-2-pyridinyl]amino}ethyl)acetamideA is synthesized by coupling BODIPY-FL with N-(2-aminoethyl)acetamide, followed by the addition of 5-(3-benzyl-1,2,4-oxadiazol-5-yl)-2-pyridinylamine. The final product is purified by column chromatography.

Scientific Research Applications

N-(2-{[5-(3-benzyl-1,2,4-oxadiazol-5-yl)-2-pyridinyl]amino}ethyl)acetamideA is used as a tool to study the endocannabinoid system. It binds to the cannabinoid receptors CB1 and CB2, which are found in various tissues throughout the body. By studying the interaction between N-(2-{[5-(3-benzyl-1,2,4-oxadiazol-5-yl)-2-pyridinyl]amino}ethyl)acetamideA and these receptors, researchers can gain insights into the role of the endocannabinoid system in various physiological processes.

properties

IUPAC Name

N-[2-[[5-(3-benzyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]amino]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O2/c1-13(24)19-9-10-20-16-8-7-15(12-21-16)18-22-17(23-25-18)11-14-5-3-2-4-6-14/h2-8,12H,9-11H2,1H3,(H,19,24)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFSZLVFMYMESDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCNC1=NC=C(C=C1)C2=NC(=NO2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-{[5-(3-benzyl-1,2,4-oxadiazol-5-yl)-2-pyridinyl]amino}ethyl)acetamide

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